N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13-2-8-16(9-3-13)24-12-18(23)22-19-21-11-17(25-19)10-14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRDBVNMAOVPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and an appropriate activating agent like tosyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide with structurally related compounds from the evidence:
Key Observations:
- Melting Points : Fluorinated analogs (e.g., Compound 15, GB30) exhibit melting points between 269–274°C, suggesting moderate crystallinity. The p-tolyloxy group in the target compound may reduce melting points compared to nitro or ureido substituents (e.g., 4a: 199°C; 4g: 263°C) .
- p-Tolyloxy: The methyl group in p-tolyloxy increases lipophilicity compared to methoxy or nitro substituents, possibly enhancing membrane permeability .
Biological Activity
N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Thiazole Ring : Contributes to the compound's pharmacological activity.
- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Tolyloxy Group : Potentially affects the compound's solubility and bioavailability.
Antitumor Activity
Several studies have focused on the antitumor properties of thiazole derivatives, including those similar to this compound. The presence of the thiazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2, a key regulator in apoptosis. For instance, compounds with similar structures demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent antitumor activity .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the thiazole ring and substituents can significantly impact biological activity. Compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved efficacy against tumor cell lines .
Neuropharmacological Activity
Research has also explored the anticonvulsant properties of thiazole-containing compounds.
- Anticonvulsant Effects : In animal models, certain thiazole derivatives have shown significant anticonvulsant activity, with studies indicating that modifications similar to those in this compound can enhance this effect .
- Case Studies : A study highlighted a thiazole derivative that provided 100% protection against seizures in a PTZ-induced model, suggesting that compounds with similar structural features may offer therapeutic benefits in epilepsy .
Data Summary
| Biological Activity | IC50 (µM) | Remarks |
|---|---|---|
| Antitumor (e.g., Bcl-2 inhibition) | < 10 | Comparable to doxorubicin |
| Anticonvulsant | Varies | Significant protective effects observed |
Q & A
Q. What are the standard synthetic routes for N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the thiazole core. For example, 5-(4-fluorobenzyl)thiazol-2-amine can be synthesized via diazonium salt reactions with thiourea or acrolein derivatives, as demonstrated in thiazole scaffold synthesis .
- Step 2 : Acetamide coupling. Reacting the thiazole-2-amine with 2-chloroacetamide derivatives (e.g., 2-chloro-N-(p-tolyloxy)acetamide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in solvents such as dioxane or acetone .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures high purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key characterization techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, e.g., aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- IR : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : GC-MS or LC-MS to verify molecular weight (e.g., experimental m/z 456.44 vs. calculated 456.56 for related compounds) .
- Elemental Analysis : Validation of C, H, N, and S content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays targeting VEGFR-2 or BRAF kinase (IC₅₀ determination) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can molecular docking guide optimization of bioactivity?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural data (e.g., HDAC4, VEGFR-2) from PDB.
- Docking Workflow :
Prepare the compound’s 3D structure (Avogadro, Gaussian).
Use AutoDock Vina or Schrödinger to simulate binding poses.
Analyze interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with fluorobenzyl groups) .
- Case Study : Compound 9c () showed enhanced binding to α-glucosidase via hydrophobic interactions with the 4-bromophenyl group .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Variability : Control for differences in cell lines (e.g., HeLa vs. A549), incubation times (24 vs. 48 hours), and compound solubility (DMSO vs. PBS) .
- Structural Modifications : Compare analogues (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify SAR trends. For example, electron-withdrawing groups (e.g., -Br in 4j ) enhance apoptosis but reduce solubility .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across studies .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce morpholine or PEG groups to mask polar functionalities .
- Cytochrome P450 Avoidance : Replace labile substituents (e.g., methyl groups) with fluorine to reduce oxidation .
- ADME Modeling : Use SwissADME to predict bioavailability and BBB penetration. For example, logP values >3.0 correlate with improved CNS uptake in thiazole derivatives .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
